1-(2-Iodo-6-methoxypyridin-4-YL)ethanone

Description

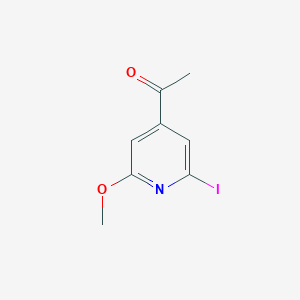

1-(2-Iodo-6-methoxypyridin-4-yl)ethanone is a pyridine derivative characterized by a ketone group (ethanone) at the 4-position of the pyridine ring, with iodine and methoxy substituents at the 2- and 6-positions, respectively. The iodine atom introduces steric bulk and electron-withdrawing effects, while the methoxy group donates electron density via resonance, creating a unique electronic profile. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

1-(2-iodo-6-methoxypyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H8INO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |

InChI Key |

JEFFBFZRUDRUFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)I)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Methoxylation: The methoxy group is introduced at the 6-position using a methoxylating agent like dimethyl sulfate or methyl iodide.

Acylation: The ethanone group is introduced at the 4-position through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Iodo-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Iodo-6-methoxypyridin-4-YL)ethanone has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodo group can enhance the compound’s binding affinity to target proteins, while the methoxy and ethanone groups contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

- 1-(5,6-Dimethoxypyridin-2-yl)ethanone (Catalog ID: 203): Substituents: Two methoxy groups at positions 5 and 6, ethanone at position 2. Comparison: The absence of iodine reduces steric hindrance and electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. The electron-donating methoxy groups increase ring electron density, favoring electrophilic aromatic substitution compared to the iodo-containing analogue .

- 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (Catalog ID: 168): Substituents: Methoxy at position 2, methyl at position 5, ethanone at position 3. Comparison: The methyl group at position 5 provides steric hindrance but lacks the electronic effects of iodine. The ethanone’s position (3 vs. 4) alters regioselectivity in further functionalization .

Functional Group Variations

- (6-Methoxypyridin-2-yl)-methanol (Catalog ID: 42): Substituents: Methanol (hydroxymethyl) at position 2, methoxy at position 4. Comparison: The replacement of ethanone with a hydroxymethyl group drastically changes reactivity. The alcohol functionality allows for oxidation or esterification, whereas the ketone in the target compound enables condensation or reduction reactions .

Comparison with Iodo-Substituted Pyridine Derivatives

Synthetic methodologies for iodo-substituted pyridines highlight the versatility of 1-(2-Iodo-6-methoxypyridin-4-yl)ethanone:

- Example: (5-Iodo-6-(4-methoxyphenyl)-2-phenylbenzo[f]isquinolin-1-yl)(phenyl)methanone (Thesis Compound 43A): Substituents: Iodo at position 5, fused benzoisquinoline core. Comparison: The fused aromatic system increases conjugation and stability. The iodine’s position (5 vs. 2) directs cross-coupling reactions (e.g., Suzuki-Miyaura) to different sites .

Comparison with Non-Pyridine Heterocyclic Analogues

- 1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 67073-96-5): Core Structure: Pyrimidine (two nitrogen atoms at 1- and 3-positions). Comparison: Pyrimidine’s electron-deficient nature enhances reactivity toward nucleophiles. The methyl group at position 6 offers steric effects but lacks the directing influence of iodine or methoxy .

Research Implications

The unique substitution pattern of this compound makes it a versatile intermediate. Its iodine atom facilitates transition metal-catalyzed reactions, while the methoxy group stabilizes intermediates via resonance. In contrast, analogues like 1-(5,6-Dimethoxypyridin-2-yl)ethanone are better suited for electrophilic chemistry . Non-pyridine derivatives, such as pyrimidine-based ethanones, serve distinct roles due to differences in aromaticity and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.